molecular formula C23H23N5OS B2705261 N-(2,3-dimethylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 898371-69-2

N-(2,3-dimethylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2705261
CAS No.: 898371-69-2
M. Wt: 417.53
InChI Key: SVAXHKWDZQWKAD-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C23H23N5OS and its molecular weight is 417.53. The purity is usually 95%.
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Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[[5-(3-methylphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5OS/c1-16-8-6-10-19(14-16)22-25-26-23(28(22)27-12-4-5-13-27)30-15-21(29)24-20-11-7-9-17(2)18(20)3/h4-14H,15H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVAXHKWDZQWKAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC=CC(=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Synthesis of the Compound

The synthesis of N-(2,3-dimethylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step reactions that include the formation of the triazole ring and subsequent functionalization. The general synthetic pathway can be summarized as follows:

  • Formation of the Triazole Ring : The initial step often involves the reaction of 3-methylphenyl isocyanate with a suitable hydrazine derivative to form the triazole structure.
  • Introduction of Sulfanyl Group : A sulfanyl group is introduced through a nucleophilic substitution reaction.
  • Final Acetylation : The final compound is obtained by acetylating the amine group.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of various triazole derivatives, suggesting that compounds with similar structures may exhibit significant antibacterial and antifungal activities. For example:

  • In Vitro Studies : Compounds structurally related to this compound have shown effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MIC) ranging from 10 to 50 µg/mL in various assays .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been investigated:

  • Dihydrofolate Reductase (DHFR) : Similar compounds have demonstrated significant inhibition of DHFR, an essential enzyme for DNA synthesis in bacteria. Molecular docking studies suggest strong binding interactions with the enzyme's active site .

Cytotoxicity and Apoptosis Induction

Research indicates that certain derivatives can induce apoptosis in cancer cell lines:

  • Case Study : A derivative with structural similarities exhibited IC50 values less than 20 µM against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), indicating potential cytotoxic effects .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Binding Affinity : High binding affinity to target enzymes like DHFR and enoyl-acyl carrier protein reductase suggests a competitive inhibition mechanism.
  • Cell Cycle Arrest : Induction of apoptosis may occur through cell cycle arrest at the G0/G1 phase, leading to increased rates of cell death in malignant cells.

Biological Activity Summary

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntibacterialStaphylococcus aureus10 µg/mL
AntibacterialEscherichia coli50 µg/mL
CytotoxicityMCF-7 (Breast Cancer)<20 µM
CytotoxicityA549 (Lung Cancer)<20 µM

Enzyme Inhibition Data

EnzymeInhibition TypeIC50 ValueReference
Dihydrofolate Reductase (DHFR)Competitive Inhibition15 µM
Enoyl ACP ReductaseCompetitive Inhibition30 µM

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. The presence of the triazole ring is particularly significant, as compounds with this structure often demonstrate anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.
  • Antifungal Properties :
    • The compound's structural similarity to known antifungal agents indicates potential efficacy against fungal infections. Further biological activity studies are necessary to evaluate its effectiveness against specific fungal strains.
  • Enzyme Inhibition :
    • Investigations into the compound's ability to inhibit specific enzymes could reveal therapeutic potentials in treating diseases such as diabetes and hypertension. For example, targeting enzymes involved in metabolic pathways may provide new avenues for drug development.

Material Science Applications

  • Electronic Properties :
    • The conjugated systems present in the compound allow for exploration of its electronic properties, making it a candidate for applications in organic electronics and photonics. Research into its conductivity and optical characteristics could pave the way for innovative materials in electronic devices.
  • Polymer Chemistry :
    • The compound can be utilized as a building block in polymer synthesis, potentially leading to materials with enhanced mechanical properties or specific functionalities tailored for particular applications.

Case Studies and Research Findings

Recent studies have explored various aspects of N-(2,3-dimethylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide:

Study FocusFindings
Anticancer ActivityDemonstrated cytotoxic effects on breast cancer cell lines; further studies needed for validation.
Antifungal ScreeningInitial tests show promise against Candida species; ongoing research to determine efficacy.
Structure-Activity RelationshipIdentified key structural features that enhance biological activity; optimization strategies proposed.
Electronic PropertiesExhibited interesting conductivity patterns; potential applications in organic semiconductors discussed.

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